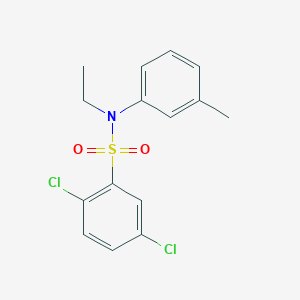![molecular formula C28H31NO5S B281222 Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in inflammation, immune response, and cell survival.
Mecanismo De Acción
Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate 11-7082 exerts its pharmacological effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. This compound 11-7082 binds to the cysteine residue of the NF-κB essential modulator (NEMO) protein, which is essential for the activation of NF-κB. This binding prevents the phosphorylation and degradation of the inhibitor of κB (IκB), which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, this compound 11-7082 induces apoptosis by activating caspase-3 and caspase-8, and by downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In inflammatory cells, this compound 11-7082 reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), and inhibits the activation of inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate 11-7082 has several advantages and limitations for lab experiments. One advantage is its high potency and specificity for inhibiting NF-κB activation, which allows for precise modulation of NF-κB signaling pathways. Another advantage is its broad applicability in various cell types and animal models, which allows for the investigation of NF-κB signaling in different physiological contexts. However, one limitation of this compound 11-7082 is its potential toxicity and off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate 11-7082 and its potential therapeutic applications. One direction is the development of more potent and selective inhibitors of NF-κB activation, which may have improved efficacy and safety profiles. Another direction is the investigation of the role of NF-κB signaling in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the development of novel drug delivery systems for this compound 11-7082 may enhance its pharmacokinetic and pharmacodynamic properties, and improve its therapeutic potential.
Métodos De Síntesis
Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate 11-7082 can be synthesized through a multi-step process that involves the reaction of 2-methylnaphthoquinone with butyl vinyl ether, followed by the addition of a sulfonyl chloride and tert-butylamine to form the final product.
Aplicaciones Científicas De Investigación
Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound 11-7082 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In inflammation and autoimmune disorders, this compound 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Propiedades
Fórmula molecular |
C28H31NO5S |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
butyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H31NO5S/c1-6-7-16-33-27(30)25-18(2)34-26-22-11-9-8-10-21(22)24(17-23(25)26)29-35(31,32)20-14-12-19(13-15-20)28(3,4)5/h8-15,17,29H,6-7,16H2,1-5H3 |
Clave InChI |
LMIUJODGHKCEFB-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C |
SMILES canónico |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
![3-{[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B281142.png)

![Butyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B281146.png)
![Methyl 2-{[(5-tert-butyl-2,3-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B281147.png)
![4-ethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B281149.png)
![Methyl 5-{(cyclohexylcarbonyl)[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281151.png)
![N-(2-methoxy-5-methylphenyl)-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B281152.png)

![3-{[Ethyl(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B281156.png)

![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281160.png)

